

TD-004 Performance: A Comparative Benchmark Analysis for Drug Development Professionals

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Compound of Interest

Compound Name: TD-004

Cat. No.: B1193785

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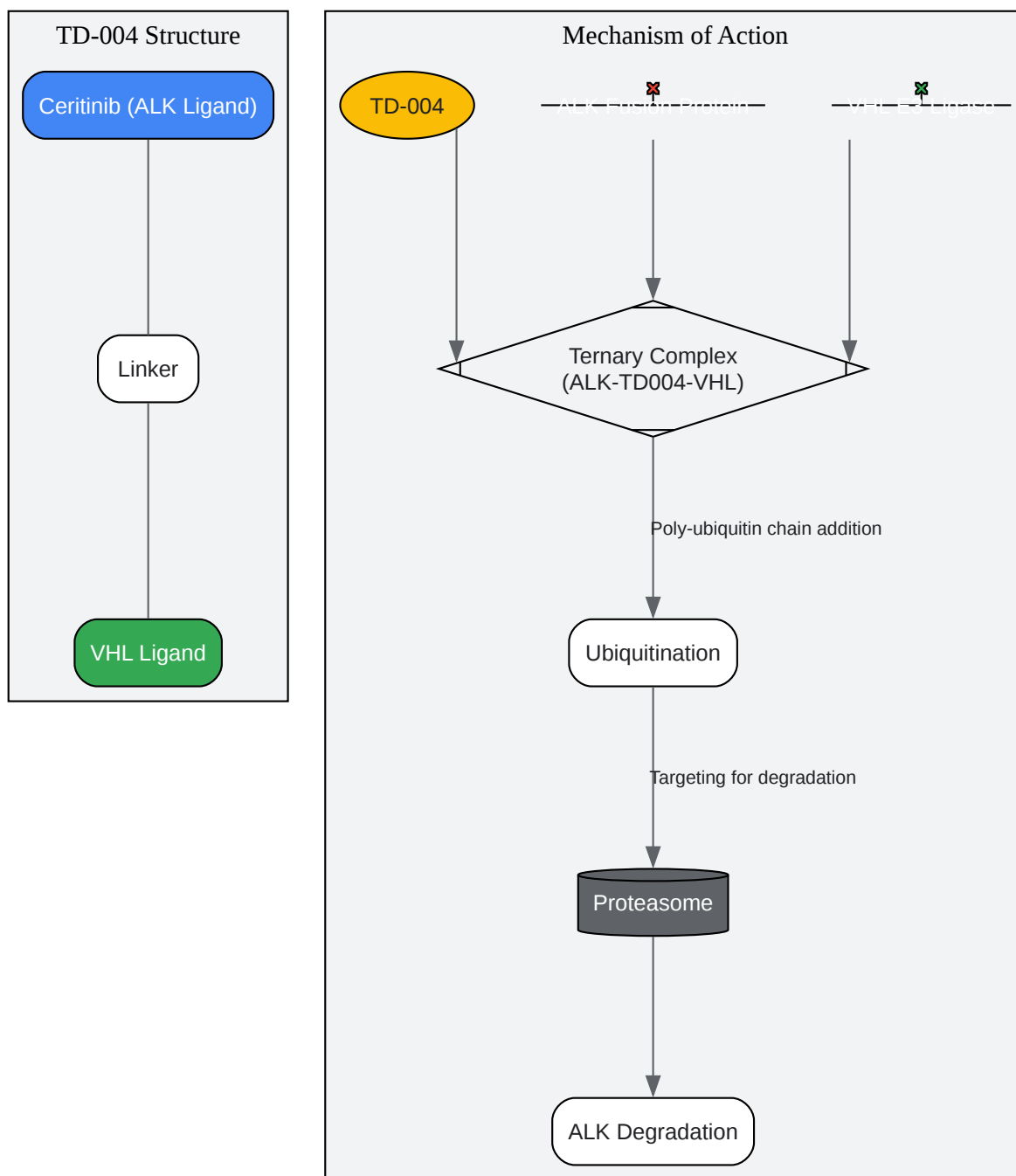
This guide provides a comprehensive performance comparison of **TD-004**, a proteolysis-targeting chimera (PROTAC), against alternative anaplastic lymphoma kinase (ALK) targeted therapies. The content is tailored for researchers, scientists, and drug development professionals, offering objective experimental data and detailed methodologies to support informed decision-making.

Executive Summary

TD-004 is a novel PROTAC designed to induce the degradation of ALK fusion proteins, which are key drivers in certain cancers like anaplastic large cell lymphoma and non-small cell lung cancer. By hijacking the ubiquitin-proteasome system, **TD-004** offers a distinct mechanism of action compared to traditional small molecule inhibitors. This guide benchmarks **TD-004**'s performance against its parent inhibitor, ceritinib, and other ALK-targeting PROTACs, highlighting its potential as a therapeutic candidate.

Mechanism of Action: Targeted Protein Degradation

TD-004 is a heterobifunctional molecule composed of a ligand that binds to the ALK protein (derived from the ALK inhibitor ceritinib) and another ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. These two components are connected by a chemical linker. This design facilitates the formation of a ternary complex between the ALK protein and the VHL E3 ligase, leading to the ubiquitination of ALK and its subsequent degradation by the proteasome. This event-driven mechanism allows a single **TD-004** molecule to trigger the degradation of multiple ALK protein molecules.



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Figure 1: Structure and Mechanism of Action of **TD-004**.

Performance Benchmarking

The performance of **TD-004** has been evaluated in various preclinical models and is compared here with other ALK-targeting PROTACs and the parent ALK inhibitor, ceritinib.

In Vitro Performance Comparison

The following table summarizes the in vitro efficacy of **TD-004** and its comparators in ALK-positive cancer cell lines.

Compound	Target Ligand	E3 Ligase Ligand	Cell Line	IC50 (Cell Proliferation)	DC50 (ALK Degradation)	Key Findings
TD-004	Ceritinib	VHL	SU-DHL-1	58 nM	Not Reported	Induces >90% degradation of NPM-ALK at 1 μ M. [1]
H3122	180 nM	Not Reported	Causes dose-dependent degradation of EML4-ALK. [1]			
MS4077	Ceritinib	CRBN	SU-DHL-1	46 nM	Not Reported	Effectively reduces ALK fusion protein levels.
MS4078	Ceritinib	CRBN	SU-DHL-1	33 nM	Not Reported	Potently inhibits the proliferation of SU-DHL-1 cells.
SIAIS117	Brigatinib	VHL	SR	1.7 nM	Not Reported	Degrades ALK G1202R mutant. [1]
H2228	46 nM	Not Reported				

Compound B3	Ceritinib	CRBN	H3122	Not Reported	27.4 nM	Potent selective inhibitory activity to ALK (IC50 = 1.6 nM). [2][3]
Ceritinib	-	-	ALK+ NSCLC	-	-	Median PFS of 16.6 months in frontline treatment. [4][5]

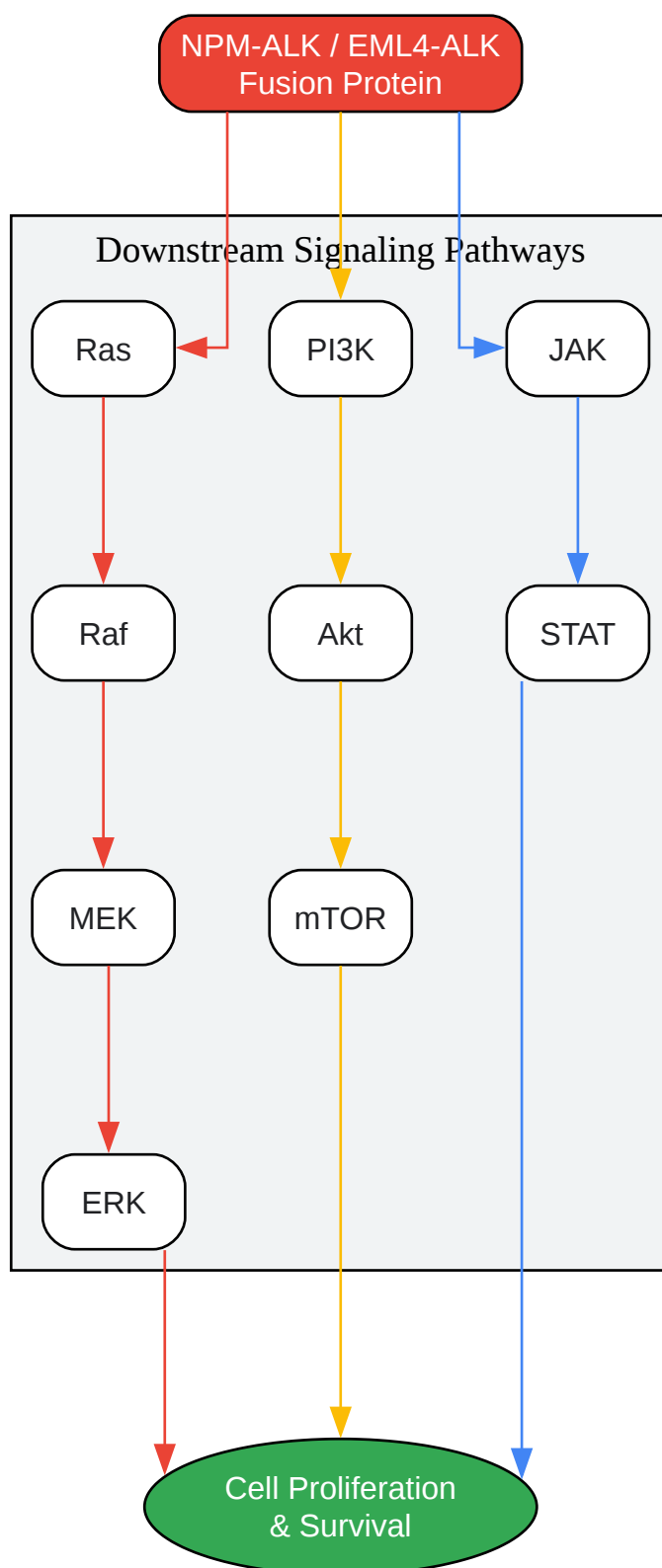
In Vivo Performance

TD-004 has demonstrated significant anti-tumor activity in a xenograft mouse model.

Compound	Animal Model	Cell Line	Dosing	Outcome
TD-004	Nude Mice	H3122	58 mg/kg/day, IP, 14 days	Significant reduction in tumor volume without affecting body weight.
Compound B3	Xenograft	H3122	Not Specified	Acceptable antiproliferative activity.[2][3]

Signaling Pathway Analysis

NPM-ALK and EML4-ALK fusion proteins are constitutively active tyrosine kinases that drive oncogenesis through the activation of several downstream signaling pathways. **TD-004**-mediated degradation of these fusion proteins is expected to inhibit these pro-survival signals.



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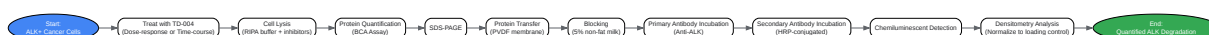
Figure 2: Key Signaling Pathways Activated by ALK Fusion Proteins.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Western Blot for Protein Degradation

This protocol is used to quantify the reduction in ALK protein levels following treatment with a PROTAC.



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Figure 3: Western Blot Experimental Workflow.

Methodology:

- **Cell Culture and Treatment:** ALK-positive cells (e.g., SU-DHL-1, H3122) are seeded in multi-well plates and allowed to adhere. Cells are then treated with varying concentrations of **TD-004** or for different durations.
- **Cell Lysis:** After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** The total protein concentration in each lysate is determined using a BCA protein assay to ensure equal loading for electrophoresis.
- **SDS-PAGE and Protein Transfer:** Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
- **Immunoblotting:** The membrane is blocked to prevent non-specific antibody binding, then incubated with a primary antibody specific for ALK. Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

- **Detection and Analysis:** The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. ALK protein levels are normalized to a loading control (e.g., GAPDH or β -actin).

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of **TD-004** on the metabolic activity and proliferation of cancer cells.

Methodology:

- **Cell Seeding and Treatment:** Cells are seeded in 96-well plates and treated with a serial dilution of **TD-004** for a specified period (e.g., 72 hours).
- **MTT Incubation:** MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
- **Absorbance Measurement:** The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.
- **Data Analysis:** Cell viability is calculated as a percentage of the untreated control, and the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%) is determined.

In Vivo Xenograft Study

This protocol evaluates the anti-tumor efficacy of **TD-004** in a mouse model.

Methodology:

- **Tumor Implantation:** Human ALK-positive cancer cells (e.g., H3122) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
- **Tumor Growth and Randomization:** Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and vehicle control groups.

- **Compound Administration:** **TD-004** is administered to the treatment group at a specified dose and schedule (e.g., 58 mg/kg, daily, intraperitoneal injection). The control group receives the vehicle.
- **Monitoring:** Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: $(\text{Length} \times \text{Width}^2)/2$.^[6]
- **Endpoint Analysis:** At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further pharmacodynamic analysis (e.g., Western blot to confirm ALK degradation).

Conclusion

TD-004 demonstrates potent and selective degradation of oncogenic ALK fusion proteins, leading to the inhibition of cancer cell proliferation both in vitro and in vivo. Its performance is comparable or superior to other ceritinib-based PROTACs and offers a promising alternative to traditional ALK inhibitors. The detailed experimental data and protocols provided in this guide serve as a valuable resource for the continued research and development of targeted protein degraders in oncology.

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